
3-Bromo-5-mercaptophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-sulfanylphenol is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a sulfanyl group attached to a benzene ring. This compound is also known by its IUPAC name, 3-bromo-5-mercaptophenol. It has a molecular formula of C6H5BrOS and a molecular weight of 205.08 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-sulfanylphenol typically involves the bromination of 5-sulfanylphenol. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 3-bromo-5-sulfanylphenol may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-sulfanylphenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The bromine atom can be reduced to form 5-sulfanylphenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 5-sulfanylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 3-bromo-5-sulfanylphenol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets .
Comparaison Avec Des Composés Similaires
3-Bromophenol: Similar structure but lacks the sulfanyl group.
5-Sulfanylphenol: Similar structure but lacks the bromine atom.
3-Bromo-4-hydroxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfanyl group.
Uniqueness: 3-Bromo-5-sulfanylphenol is unique due to the presence of both bromine and sulfanyl groups on the phenol ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C6H5BrOS |
|---|---|
Poids moléculaire |
205.07 g/mol |
Nom IUPAC |
3-bromo-5-sulfanylphenol |
InChI |
InChI=1S/C6H5BrOS/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H |
Clé InChI |
AYGNDGVBCUPUFL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1S)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



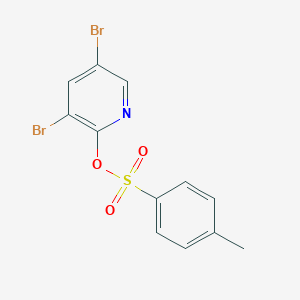
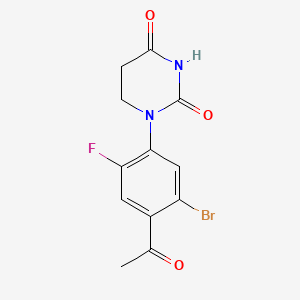
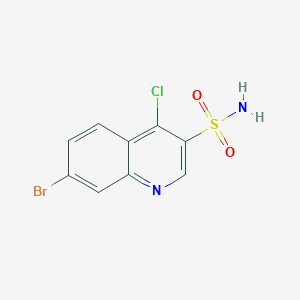
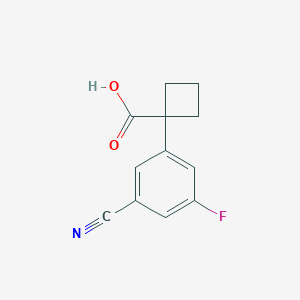
![1-[5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13481762.png)
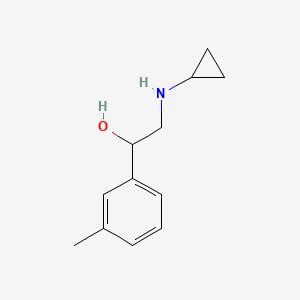
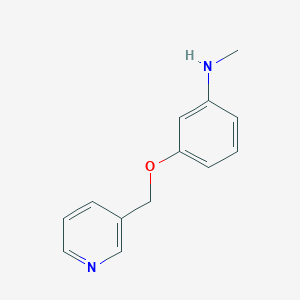

![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

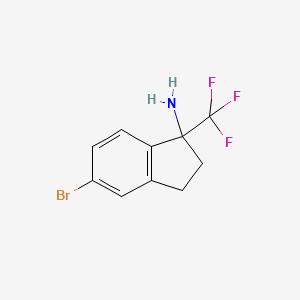
![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
